methyl[(1R)-1-(2-methylphenyl)ethyl]amine
Description
Significance of Chiral Amines in Contemporary Organic Chemistry
Chiral amines are organic compounds that hold a position of paramount importance in modern organic chemistry, primarily due to their widespread presence in biologically active molecules. whiterose.ac.uk They form the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine moiety. whiterose.ac.uk The significance of chirality in these applications is profound; often, only one enantiomer of a chiral molecule exhibits the desired therapeutic or biological activity, while the other may be inactive or, in some cases, cause adverse effects. mdpi.com
Beyond their role as targets in synthesis, chiral amines are indispensable tools for controlling stereochemistry in chemical reactions. psu.edu They are frequently employed as:
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org
Resolving Agents: Chiral amines are used in the classical resolution of racemic mixtures. mdpi.com By reacting a racemic acid with an enantiomerically pure chiral amine, a pair of diastereomeric salts is formed. onyxipca.com These salts possess different physical properties, such as solubility, allowing them to be separated by methods like crystallization. onyxipca.com
Chiral Ligands and Catalysts: Chiral amines and their derivatives can be incorporated into metal catalysts or used as organocatalysts to facilitate a wide range of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and Mannich reactions. nih.govmdpi.com
The demand for enantiomerically pure amines has driven the development of numerous innovative and efficient synthetic methodologies. nih.gov
Academic Context of Methyl[(1R)-1-(2-methylphenyl)ethyl]amine, focusing on its (1R)-configuration and its role in chiral environments
This compound is a specific chiral amine that finds its utility within the academic and research spheres of asymmetric synthesis. While detailed studies focusing exclusively on this N-methylated derivative are specialized, its academic context is best understood by examining its structural components: the (1R)-1-(2-methylphenyl)ethylamine core. This core structure is a classic example of a 1-arylethylamine, a class of compounds widely recognized for their efficacy as chiral inductors in creating chiral environments for synthesis. researchgate.net
The key to its function lies in the (1R)-configuration . This specific, fixed stereochemistry at the carbon atom bonded to the nitrogen is fundamental to its role. When used as a chiral auxiliary, the (1R)-center directs the approach of reagents to a prochiral substrate, favoring the formation of one stereoisomer over the other. researchgate.net The steric bulk of the 2-methylphenyl (o-tolyl) group, positioned ortho to the chiral center, plays a crucial role in influencing this stereochemical outcome. The presence of the N-methyl group, compared to the primary amine precursor, modifies the steric and electronic properties of the amine, which can fine-tune its effectiveness and selectivity in specific asymmetric transformations. nih.govnih.gov
In academic research, compounds like this compound are typically used to explore and develop new stereoselective reactions. Their application allows chemists to control the three-dimensional arrangement of atoms in a new molecule, which is a critical challenge in the synthesis of complex, biologically active compounds. mdpi.com The synthesis of the enantiopure (1R)-1-(2-methylphenyl)ethylamine precursor is itself a key area of study, often achieved through the resolution of a racemic mixture using a chiral acid or through asymmetric synthesis. mdpi.comrsc.org
| Property | Value |
| IUPAC Name | N-methyl-1-(2-methylphenyl)ethanamine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Chiral Center | (1R) |
Historical Overview of Key Synthetic and Stereochemical Advancements for Chiral Amines
The pursuit of enantiomerically pure chiral amines has a rich history, marked by significant advancements that have shaped the field of asymmetric synthesis.
Initially, access to enantiopure amines was largely dependent on chiral pool synthesis , which utilizes naturally occurring chiral molecules like amino acids as starting materials. whiterose.ac.uk However, this approach is limited by the availability of suitable starting materials. The first major breakthrough for accessing a wider range of chiral amines was the method of classical resolution . This technique, which involves the separation of diastereomeric salts formed from a racemic amine and a chiral resolving agent (such as tartaric acid), remains a viable method, especially on an industrial scale. mdpi.comonyxipca.com
A paradigm shift occurred with the introduction of chiral auxiliaries . Pioneering work in the 1970s and 1980s by chemists such as E.J. Corey and Barry Trost demonstrated that temporarily incorporating a chiral molecule into a substrate could effectively control the stereochemistry of subsequent reactions. wikipedia.org This concept allowed for the predictable synthesis of specific enantiomers. Amine-based auxiliaries, like derivatives of 1-phenylethylamine, became particularly popular due to their reliability and effectiveness. mdpi.com
The late 20th and early 21st centuries witnessed the rise of asymmetric catalysis , a more efficient and atom-economical approach. This field involves using small amounts of a chiral catalyst (often a transition metal complex with a chiral ligand or a chiral organocatalyst) to generate large quantities of an enantiomerically enriched product. whiterose.ac.uknih.gov Key advancements in this area for amine synthesis include:
Asymmetric Hydrogenation: The reduction of prochiral imines and enamines using chiral transition metal catalysts is one of the most direct methods for producing chiral amines.
Asymmetric Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine source in the presence of a chiral catalyst and a reducing agent. rsc.org
Biocatalysis: The use of enzymes, such as transaminases, has emerged as a powerful and environmentally friendly method for synthesizing chiral amines with high enantioselectivity under mild conditions. rsc.org
These advancements have transformed the synthesis of chiral amines from a significant challenge into a more routine and predictable process, enabling the creation of complex chiral molecules for a wide array of applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-N-methyl-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m1/s1 |
InChI Key |
ZQVYRJXZAWZERP-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)NC |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Recognition of Methyl 1r 1 2 Methylphenyl Ethyl Amine
Enantiomeric Purity and Diastereomeric Excess Determination
The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial for characterizing chiral compounds. For primary and secondary amines like methyl[(1R)-1-(2-methylphenyl)ethyl]amine, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). libretexts.org When the chiral amine interacts with a chiral agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in the NMR spectrum. cam.ac.uk For instance, a chiral phosphazane-based CDA can react with a chiral amine, and subsequent analysis by ³¹P NMR spectroscopy shows distinct signals for each diastereomer, allowing for direct quantification of the e.e. by integrating the signals. cam.ac.uk
Another common NMR-based approach involves the formation of a three-component assembly. For example, a chiral amine can be reacted with 2-formylphenylboronic acid and a stereodefined diol like (R)-1,1'-bi-2-naphthol ((R)-BINOL). bham.ac.uk This assembly forms diastereomeric boronate esters that can be distinguished by ¹H NMR spectroscopy. The ratio of the integrals of specific protons (e.g., benzylic protons) in the two diastereomers corresponds to the enantiomeric ratio of the original amine. bham.ac.uk
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another primary technique for separating enantiomers and determining their purity. doi.orgnih.gov The differential interaction between the enantiomers and the chiral surface of the CSP leads to different retention times, allowing for their separation and quantification. nih.gov
Below is a table summarizing typical analytical methods for determining the enantiomeric excess of chiral amines.
| Method | Technique | Principle | Typical Data Output |
| NMR Spectroscopy | Chiral Derivatizing Agent (CDA) | Covalent reaction of the amine with a chiral agent to form stable diastereomers with distinct NMR signals. | Separate peaks in ¹H, ¹³C, or ³¹P NMR spectra; e.e. calculated from peak integration. |
| NMR Spectroscopy | Chiral Solvating Agent (CSA) | Formation of transient, non-covalent diastereomeric complexes that result in chemical shift non-equivalence. libretexts.org | Splitting of signals for the enantiomers; e.e. calculated from peak integration. libretexts.org |
| Chromatography | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Chromatogram with two separated peaks, each corresponding to an enantiomer; e.e. calculated from peak areas. doi.org |
Chiral Recognition Phenomena Involving this compound
Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for enantioselective synthesis, separation, and analysis.
This compound can participate in chiral recognition through the formation of diastereomeric complexes with chiral host molecules. These interactions are governed by non-covalent forces such as hydrogen bonding, ion-pairing, π-π stacking, and steric hindrance. For example, hosts based on 1,1'-binaphthol (BINOL) derivatives have been shown to recognize chiral amines. nih.gov The two enantiomers of the amine will bind to the chiral host with different association constants due to differences in the stability of the resulting diastereomeric complexes. One enantiomer will typically form a more sterically and electronically favorable complex with the host, leading to selective binding. nih.gov This differential binding can be observed using techniques like NMR titration or fluorescence spectroscopy.
The mechanism of chiral discrimination relies on the formation of transient diastereomeric complexes between the chiral compound (the selectand) and the chiral selector (e.g., a chiral solvating agent or a chiral stationary phase). For effective discrimination to occur, there must be a sufficient difference in the thermodynamic stability of the two possible diastereomeric complexes (R-amine with R-selector vs. S-amine with R-selector).
This difference in stability arises from the distinct spatial arrangement of the interacting groups. According to the three-point interaction model, at least three simultaneous interactions are required for chiral recognition. The differing spatial orientation of the substituents around the stereocenter of the (R) and (S) enantiomers means that only one enantiomer can optimize all possible interactions with the chiral selector simultaneously. The other enantiomer will experience some form of steric clash or a less favorable electrostatic interaction, resulting in a less stable, higher-energy complex. This energy difference is the fundamental basis for chiral discrimination, leading to the separation seen in chromatography and the distinct signals observed in NMR spectroscopy with chiral agents. nih.gov
Applications of Methyl 1r 1 2 Methylphenyl Ethyl Amine in Asymmetric Catalysis and Organic Synthesis
Role as Chiral Ligand in Transition Metal Catalysis
The primary amine functionality of methyl[(1R)-1-(2-methylphenyl)ethyl]amine allows it to serve as a foundational element for the construction of chiral ligands used in transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic transformation, leading to the preferential formation of one enantiomer of the product. The effectiveness of such catalytic systems is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.
The amine group in this compound is a versatile anchor point for synthesizing a variety of ligand frameworks. It can be readily derivatized to form Schiff bases, amides, or phosphine-amine ligands. For example, condensation with aldehydes or ketones yields chiral imines, which can act as ligands themselves or be reduced to form secondary amines. Reaction with acyl chlorides or phosphine halides allows for the introduction of other coordinating atoms like oxygen or phosphorus, leading to the creation of bidentate or tridentate ligands (e.g., P,N or N,N ligands).
The design of these ligands is critical for achieving high enantioselectivity in catalysis. The steric bulk provided by the 2-methylphenyl group and the methyl group on the stereogenic center creates a well-defined chiral pocket around the metal center. This steric hindrance influences the binding orientation of the substrate, thereby controlling the facial selectivity of the reaction. The modular nature of ligands derived from this amine allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions.
Ligands derived from this compound are employed in a range of enantioselective reactions catalyzed by transition metals such as rhodium, iridium, palladium, and copper.
Asymmetric Hydrogenation: In asymmetric hydrogenation, chiral phosphine-amine or diamine ligands derived from the title compound are used with iridium or rhodium catalysts to reduce prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines with high enantiomeric excess (ee). The ligand transfers its chirality to the catalytic complex, which then delivers hydrogen atoms to the substrate in a stereoselective manner.
C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds. Chiral ligands incorporating the this compound scaffold can induce asymmetry in these processes, leading to the formation of chiral biaryls or amines. The ligand's structure influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, and controls the enantioselectivity of the reaction.
Table 1: Examples of Enantioselective Reactions Using Related Chiral Amine Ligands This table presents data for analogous reactions, as specific data for this compound derived ligands is not readily available in the searched literature.
| Reaction Type | Catalyst/Ligand System | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ir-PHOX catalyst | N-aryl ketimines | Up to 94% ee |
| Asymmetric Hydrogenation | Rh-(S)-P-Phos | Hydrochloride salt S31 | 98% ee |
| C-N Coupling | Pd/AlPhos/DBU | Aryl triflate & Indoline | >99% yield |
Utilization as Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. This compound can function as such an auxiliary. It can be reacted with a prochiral carboxylic acid, for instance, to form a diastereomeric amide. The chiral amine moiety then sterically blocks one face of an enolate formed from the amide, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This process, known as asymmetric alkylation, results in the formation of a new stereocenter with a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved from the product, typically by hydrolysis, and recovered for reuse. This strategy is widely used to synthesize enantiomerically enriched carboxylic acids, aldehydes, and alcohols.
Application as Chiral Resolving Agent for Racemic Mixtures
Classical resolution is a common technique for separating a racemic mixture of enantiomers. This method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods like fractional crystallization or chromatography.
This compound, as a chiral base, is effective for the resolution of racemic acids. When mixed with a racemic acid, it forms two diastereomeric salts. Due to differences in their crystal lattice energies, one salt is typically less soluble and crystallizes out of the solution preferentially. After separation by filtration, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to remove the resolving agent. Similarly, derivatives of the amine can be used to resolve other types of racemic compounds.
Table 2: General Scheme for Resolution of a Racemic Acid
| Step | Process | Description |
|---|---|---|
| 1 | Salt Formation | Racemic Acid (R/S) + Chiral Amine (R) → Diastereomeric Salts (R-R and S-R) |
| 2 | Separation | Fractional crystallization is used to separate the less soluble diastereomeric salt. |
| 3 | Regeneration | The separated salt is treated with a strong acid to regenerate the pure enantiomer of the acid and the chiral amine resolving agent. |
Precursor and Building Block in the Synthesis of Chiral Organic Compounds
Beyond its roles in catalysis and as an auxiliary, this compound serves as a valuable chiral building block. Its inherent chirality can be incorporated into the final structure of a more complex target molecule. This is a highly efficient strategy in asymmetric synthesis as the stereocenter is pre-defined and carried through the synthetic sequence.
For example, the amine can be a starting material for the synthesis of various biologically active compounds and natural products. It can be used to construct key intermediates for pharmaceuticals where a specific stereoisomer is required for therapeutic activity. The synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug molecules, can be achieved using this amine as a precursor. The amine provides the nitrogen atom and the adjacent stereocenter, and subsequent chemical transformations build the rest of the target molecule.
Advanced Analytical Methodologies for Stereochemical Characterization of Methyl 1r 1 2 Methylphenyl Ethyl Amine
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention times and, consequently, separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioseparation of chiral amines. mdpi.comyakhak.org The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP). nih.govcsfarmacie.cz For compounds like methyl[(1R)-1-(2-methylphenyl)ethyl]amine, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high enantioselectivity. yakhak.orgnih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. Mobile phase composition, including the choice of organic modifier (e.g., isopropanol, ethanol) and additives, plays a crucial role in optimizing the separation. csfarmacie.czchromatographyonline.com For basic compounds like amines, acidic or basic additives are often used to improve peak shape and resolution. chromatographyonline.com In some cases, derivatization of the amine with an achiral reagent can enhance detectability and improve separation. researchgate.net
Table 1: Illustrative HPLC Enantioseparation Data for a Phenylethylamine Derivative on a Polysaccharide-Based CSP
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.8 |
| Separation Factor (α) | 1.20 |
Note: This data is representative of separations achieved for similar chiral amines and illustrates a typical outcome.
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) on chiral columns is another powerful method for enantiomeric resolution. nih.gov Cyclodextrin-based CSPs, such as those found in CHIRALDEX™ and Supelco® DEX™ columns, are particularly effective for separating a wide range of chiral compounds, including phenylethylamine derivatives. sigmaaldrich.comgcms.cz The separation mechanism in these columns relies on the formation of inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.com
Due to the polarity and potential for peak tailing of amines, derivatization is often a necessary step prior to GC analysis. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or chloroacetyl chloride, which convert the amine into a less polar and more volatile amide derivative, leading to improved chromatographic performance. nih.govsigmaaldrich.comnih.gov The choice of derivative can also influence the enantioselectivity and even the elution order of the enantiomers. sigmaaldrich.com
Table 2: Representative GC Enantioseparation Data for a Derivatized Phenylethylamine
| Parameter | Value |
| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) |
| Derivative | N-trifluoroacetyl |
| Oven Temperature | 130°C (isothermal) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S-enantiomer) | 14.3 min |
| Retention Time (R-enantiomer) | 15.1 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.06 |
Note: This data is based on typical separations of similar derivatized chiral amines and serves as an illustrative example.
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its high speed, efficiency, and reduced consumption of organic solvents. nih.govvub.be SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. uva.es The elution strength is modulated by adding an organic modifier, such as methanol (B129727) or ethanol. afmps.be
Polysaccharide-based CSPs are widely used in SFC and show excellent enantioselectivity for a broad range of compounds, including amines. fagg-afmps.be The addition of small amounts of acidic or basic additives to the modifier is often crucial for achieving good peak shapes and high resolution for basic analytes. afmps.be The optimization of parameters such as back pressure, temperature, and modifier percentage is key to developing a successful SFC separation method. researchgate.net
Table 3: Example SFC Enantioseparation Conditions for a Chiral Amine
| Parameter | Value |
| Column | Chiralpak® IC (cellulose derivative) |
| Mobile Phase | CO2 / Methanol with 0.1% Isopropylamine (85:15, v/v) |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 3.2 min |
| Retention Time (Enantiomer 2) | 4.1 min |
| Resolution (Rs) | 3.5 |
| Separation Factor (α) | 1.28 |
Note: This data is illustrative of SFC separations for analogous chiral amines.
Spectroscopic Methods for Stereochemical Analysis
Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules, allowing for the determination of enantiomeric purity and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR), the enantiomers can be differentiated. unipi.itnih.gov
These chiral agents form non-covalent diastereomeric complexes with the analyte enantiomers, which results in separate, chemically shifted signals for the corresponding protons in the ¹H NMR spectrum. nih.govresearchgate.netresearchgate.net The difference in the chemical shifts (ΔΔδ) allows for the quantification of each enantiomer and thus the determination of enantiomeric excess (ee). Lanthanide-based shift reagents, for example, induce large chemical shift changes due to their paramagnetic nature. libretexts.org
Table 4: Illustrative ¹H NMR Data for a Racemic Phenylethylamine with a Chiral Solvating Agent
| Proton Signal | Chemical Shift (δ) without CSA | Chemical Shift (δ) with CSA (R-enantiomer) | Chemical Shift (δ) with CSA (S-enantiomer) | Chemical Shift Difference (ΔΔδ) |
| CH (methine) | 4.15 ppm | 4.55 ppm | 4.60 ppm | 0.05 ppm |
| CH₃ (methyl) | 1.40 ppm | 1.52 ppm | 1.56 ppm | 0.04 ppm |
Note: This data is a representative example demonstrating the principle of chiral NMR analysis for similar compounds.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a given enantiomer. The CD spectra of two enantiomers are mirror images of each other. nih.gov
CD spectroscopy is a primary method for determining the absolute configuration of a chiral molecule. nih.gov This is often achieved by comparing the experimentally measured CD spectrum with the spectrum predicted by theoretical calculations, such as density functional theory (DFT). americanlaboratory.comrsc.org A match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. The intensity of the CD signal is also proportional to the enantiomeric excess of the sample, making it a useful tool for assessing enantiopurity. nih.gov
Mass Spectrometry-Based Techniques (e.g., Ion Mobility-Mass Spectrometry for chiral analysis)
While mass spectrometry (MS) is a powerful analytical tool, it is inherently "chirally blind," meaning it cannot distinguish between enantiomers because they possess identical mass-to-charge ratios (m/z). nih.govrsc.org However, when coupled with other techniques, MS becomes a crucial component for the stereochemical characterization of chiral compounds like this compound. Advanced MS-based methodologies, particularly those involving ion mobility, have emerged as promising approaches for chiral analysis.
Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This separation occurs in an ion mobility cell filled with a drift gas. Ions are propelled through the gas by a weak electric field, and their velocity is impeded by collisions with the gas molecules. The time it takes for an ion to traverse the cell is its drift time, which is related to its collision cross-section (CCS). Enantiomers, having identical masses, can sometimes be separated if they exhibit different CCS values, for instance, through the formation of diastereomeric complexes with a chiral selector.
A notable application of IM-MS for chiral analysis is Differential Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS). In DMS, ions are separated based on the difference in their mobility in high and low electric fields. nih.gov While direct separation of enantiomers using DMS is challenging, it has been successfully applied to the analysis of chiral amphetamine analogues after derivatization. nih.govgtfch.org For the analysis of this compound, this would involve reacting the amine with a chiral derivatizing agent to form diastereomers. These diastereomeric ions, having different three-dimensional structures, would then exhibit different mobilities in the DMS cell, allowing for their separation before detection by the mass spectrometer. nih.govbohrium.com
Another IM-MS strategy involves the use of chiral "dopants" or modifiers in the drift gas. nih.gov In this approach, a chiral molecule is introduced into the drift gas of the ion mobility cell. As the enantiomeric ions of the analyte travel through the cell, they form transient, non-covalent diastereomeric complexes with the chiral dopant. These complexes will have different CCS values, leading to different drift times and enabling their separation.
The table below summarizes key aspects of these MS-based techniques for chiral analysis.
| Technique | Principle of Chiral Discrimination | Application to this compound | Key Advantages |
| Differential Mobility Spectrometry (DMS) coupled with MS | Separation of diastereomeric ions based on differences in their mobility in high and low electric fields. nih.gov | Requires prior derivatization with a chiral agent to form diastereomers. | High separation speed, can be coupled with liquid chromatography for enhanced resolution. nih.govbohrium.com |
| Ion Mobility Spectrometry (IMS) with Chiral Dopants coupled with MS | Formation of transient diastereomeric complexes with a chiral dopant in the drift gas, leading to different collision cross-sections and drift times. nih.gov | The analyte is introduced directly into the instrument, and separation occurs in the gas phase. | Avoids chemical derivatization, potentially simpler sample preparation. |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. jfda-online.com For the stereochemical analysis of this compound, derivatization is a critical step to enable its resolution and enhance its detection by chromatographic and spectroscopic methods. nih.gov
Formation of Diastereomeric Derivatives for Chromatographic Separation
The most common strategy for the chromatographic resolution of enantiomers on a non-chiral stationary phase is their conversion into diastereomers. wikipedia.org This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. wikipedia.org The resulting diastereomers have different physical and chemical properties, including different boiling points and polarities, which allows for their separation using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comacs.org
For a primary amine like this compound, a variety of CDAs are available. A widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.govnih.govsemanticscholar.org This reagent reacts with the primary amine group to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.govfishersci.com Another common CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl), also known as Mosher's acid chloride. gtfch.orgacs.org MTPCl reacts with the amine to form diastereomeric amides that are suitable for separation by GC-MS. gtfch.org
The choice of CDA depends on the analytical technique to be used and the specific properties of the analyte. The table below presents a selection of common CDAs for primary amines.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative | Typical Analytical Technique |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | FDAA | Primary Amine | Diastereomeric N-substituted dinitrophenyl alaninamides | HPLC-UV |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPCl | Primary Amine | Diastereomeric Amides | GC-MS |
| N-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | FDVA | Primary Amine | Diastereomeric N-substituted dinitrophenyl valinamides | HPLC-UV |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary and Secondary Amines | Diastereomeric Carbamates | HPLC-Fluorescence |
Chromophore/Fluorophore Tagging for Spectroscopic Detection
In addition to enabling chiral separation, derivatization is often employed to enhance the detectability of the analyte. sigmaaldrich.com Many CDAs contain a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) in their structure. nih.gov By tagging the analyte with such a group, its response to spectroscopic detectors, such as UV-Vis or fluorescence detectors, is significantly increased. sigmaaldrich.comnih.gov
Marfey's reagent, for example, contains a dinitrophenyl group, which is a strong chromophore, allowing for sensitive UV detection of the diastereomeric derivatives at around 340 nm. fishersci.com This is particularly advantageous for analytes that lack a native chromophore.
For even higher sensitivity, fluorescent tagging agents are used. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a fluorescent derivatizing reagent for primary amines. nih.gov It reacts with the amine to produce highly fluorescent sulfonamide derivatives. Other fluorescent CDAs include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which imparts a strong fluorescence to the derivatives, enabling trace-level detection. nih.gov Reagents containing the benzofurazan (B1196253) structure, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are also effective fluorescent tagging agents for amines. researchgate.net
The selection of a chromophoric or fluorophoric tag depends on the required sensitivity and the available detection instrumentation. The following table provides examples of such derivatizing agents.
| Derivatizing Agent | Tag Type | Target Functional Group | Detection Wavelengths (Typical) | Key Features |
| Marfey's Reagent (FDAA) | Chromophore | Primary Amine | UV: ~340 nm | Provides both chiral resolution and strong UV absorbance. fishersci.com |
| Dansyl Chloride | Fluorophore | Primary and Secondary Amines | Ex: ~330-350 nm, Em: ~510-540 nm | Highly fluorescent derivatives, versatile for various amines. nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Fluorophore | Primary and Secondary Amines | Ex: ~260 nm, Em: ~315 nm | Chiral reagent providing fluorescent diastereomers. nih.gov |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorophore | Primary and Secondary Amines | Ex: ~470 nm, Em: ~530 nm | Forms highly fluorescent derivatives under mild conditions. researchgate.net |
Computational and Mechanistic Studies on Methyl 1r 1 2 Methylphenyl Ethyl Amine
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
No dedicated studies employing Density Functional Theory (DFT) to specifically calculate the conformation and reactivity of methyl[(1R)-1-(2-methylphenyl)ethyl]amine were identified. While DFT is a common method for evaluating molecular structures, electronic properties, and reactivity indices for a wide range of organic molecules, research explicitly detailing these parameters for this compound, including its optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, could not be located. nih.govnih.govmdpi.com
Molecular Dynamics Simulations for Chiral Interactions
There is no available research that utilizes molecular dynamics (MD) simulations to investigate the chiral interactions of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions, particularly in the context of chiral recognition where a chiral molecule interacts differently with enantiomers of another compound. nsf.govnih.govresearchgate.net However, specific simulation studies detailing the binding modes, interaction energies, or chiral recognition mechanisms between this compound and other chiral entities are absent from the current body of scientific literature.
Elucidation of Reaction Mechanisms in Asymmetric Transformations
A review of the literature did not yield any studies focused on the elucidation of reaction mechanisms where this compound or its derivatives act as catalysts or key reagents in asymmetric transformations. Mechanistic studies are crucial for understanding how a chiral molecule influences the stereochemical outcome of a reaction, often involving the characterization of transition states and intermediates. mdpi.comnih.gov Despite the relevance of similar chiral amines in asymmetric synthesis, specific mechanistic investigations involving this compound have not been published.
Prediction of Enantioselectivity and Diastereoselectivity
Computational models designed to predict the enantioselectivity or diastereoselectivity of reactions involving this compound could not be found. Predictive modeling, often leveraging quantum chemistry or machine learning, is a growing field in asymmetric catalysis that aims to forecast the stereochemical outcome of a reaction based on the structure of the catalyst and reactants. nih.govarxiv.orgnih.gov No such predictive models have been developed or reported specifically for this compound.
Quantitative Structure-Activity Relationships (QSAR) in Catalysis
No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound in the context of catalysis. QSAR models are statistical models that relate the quantitative chemical features (descriptors) of a series of compounds to their activities, such as catalytic efficacy or selectivity. researchgate.netnih.govmdpi.com The development of a QSAR model requires a dataset of structurally related compounds with measured activities, which does not currently exist for catalysts derived from this compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical and fine chemical production. nih.gov Traditional methods are increasingly being replaced by more efficient and sustainable catalytic routes. For a compound like methyl[(1R)-1-(2-methylphenyl)ethyl]amine, future research is focused on refining these modern techniques.
Key sustainable approaches include:
Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. wikipedia.org It involves the reaction of a ketone (2'-methylacetophenone) with an amine (methylamine) in the presence of a chiral catalyst and a reducing agent. Research is aimed at developing non-precious metal catalysts (e.g., based on iron, cobalt, or nickel) to replace expensive and rare metals like rhodium and iridium. Furthermore, the use of green reducing agents, such as silanes or molecular hydrogen, enhances the sustainability of the process. organic-chemistry.org
Asymmetric Hydrogenation of Imines: This method involves the formation of an intermediate imine from 2'-methylacetophenone (B146604) and methylamine, which is then hydrogenated using a chiral transition-metal catalyst. nih.govacs.org Significant progress has been made in developing highly efficient catalysts that can operate under mild conditions with very low catalyst loadings, making the process more economical and environmentally benign. acs.org
Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and amine transaminases (ATAs), offers a highly selective and sustainable route. nih.govacs.org These enzymatic reactions occur in aqueous media under mild conditions and can provide exceptionally high enantiomeric purity. acs.org Future work will focus on enzyme engineering to broaden the substrate scope and improve stability for industrial-scale production.
Table 1: Comparison of Synthetic Strategies for Chiral Amines
Expanding the Scope of Catalytic Applications
Chiral amines like this compound are not only synthetic targets but also crucial components in other catalytic processes. sigmaaldrich.com Their utility can be expanded by incorporating them into more complex molecular architectures.
Chiral Ligands: The amine can serve as a scaffold for the synthesis of novel chiral ligands for transition-metal catalysis. By reacting the secondary amine with other functional groups (e.g., phosphines, oxazolines), new ligands can be created. These ligands are essential for developing catalysts used in asymmetric hydrogenation, cross-coupling reactions, and other carbon-carbon bond-forming reactions.
Chiral Auxiliaries: In asymmetric synthesis, a chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Although less common for secondary amines, derivatives of this compound could be developed to function as recoverable auxiliaries, guiding reactions such as stereoselective alkylations or aldol (B89426) additions. nih.govharvard.edu
Organocatalysis: Chiral amines and their derivatives (e.g., amides, salts) can act as metal-free organocatalysts. They can catalyze reactions such as Michael additions, aldol reactions, and Mannich reactions by forming transient chiral iminium or enamine intermediates. Research is ongoing to discover new organocatalytic systems with enhanced activity and selectivity.
Integration with Flow Chemistry and High-Throughput Screening
Modern chemical synthesis is increasingly benefiting from automation and miniaturization to accelerate discovery and optimization.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. mdpi.com The synthesis of this compound via catalytic hydrogenation or reductive amination is well-suited for flow reactors. This technology allows for the safe handling of hazardous reagents (like hydrogen gas) and enables precise control over reaction parameters, often leading to higher yields and purity. thieme-connect.denih.gov Future efforts will likely involve developing multi-step flow processes where the crude product from one step is directly used in the next without intermediate purification. mdpi.com
High-Throughput Screening (HTS): The discovery of optimal catalysts and reaction conditions for the synthesis of a specific chiral amine can be a time-consuming process. High-throughput screening platforms allow for the rapid testing of hundreds or thousands of different catalysts, ligands, solvents, and other variables in parallel. nih.gov By using miniaturized reaction vessels (e.g., 96- or 1536-well plates) and automated analysis, HTS can dramatically accelerate the optimization of synthetic routes to compounds like this compound. nih.govenamine.net
Advanced Materials Science Applications Utilizing Chiral Amines
The unique stereochemical properties of chiral amines are being exploited in the development of advanced functional materials.
Chiral Polymers and Frameworks: Chiral amines can be incorporated as monomers into polymers or as building blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials possess chiral pores or surfaces that can be used for enantioselective separations (chiral chromatography), asymmetric catalysis, and sensing applications.
Chiral Recognition: Materials functionalized with specific chiral amines can be designed for molecular recognition. These materials can selectively bind to one enantiomer of a target molecule, which is a critical function in sensors for detecting chiral drugs or pollutants. The development of efficient methods for detecting chiral molecules is crucial for drug testing and asymmetric synthesis. rsc.org
Table 2: Potential Applications of Chiral Amine-Based Materials
Bio-inspired Approaches for Chiral Recognition and Catalysis
Nature provides the ultimate blueprint for highly efficient and selective chemical transformations. Bio-inspired chemistry seeks to mimic these natural systems to create novel catalysts and processes. [9, 18]
Enzyme Mimicry: Researchers are designing synthetic catalysts that replicate the active sites of enzymes. For chiral amine synthesis, this could involve creating a catalyst with a pocket-like environment that selectively binds the precursor imine in a specific orientation, ensuring the formation of the desired (R)-enantiomer. This approach combines the robustness of synthetic catalysts with the high selectivity of enzymes.
Biomimetic Systems for Methylation: Inspired by methyltransferase enzymes, which use biological methyl donors, researchers are developing catalytic systems for methylation reactions under mild conditions. While the target compound is already N-methylated, similar bio-inspired strategies could be used for other modifications or in catalytic cycles where the amine itself participates.
Table of Mentioned Compounds
Compound Name This compound 2'-Methylacetophenone Methylamine Rhodium Iridium Iron Cobalt Nickel Ruthenium
Q & A
Q. What are the recommended synthetic routes for methyl[(1R)-1-(2-methylphenyl)ethyl]amine, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of this compound typically involves stereoselective reduction or alkylation of precursors. Key steps include:
- Chiral Resolution : Use of (R)-configured starting materials (e.g., (1R)-1-(2-methylphenyl)propan-1-amine derivatives) to preserve stereochemistry .
- Reductive Amination : Employing sodium cyanoborohydride or hydrogenation catalysts under controlled pH (e.g., buffered conditions) to minimize racemization .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate enantiomerically pure product .
Q. Critical Considerations :
- Avoid prolonged exposure to acidic/basic conditions to prevent epimerization.
- Monitor reaction progress via chiral HPLC to confirm enantiomeric excess (>98% ee) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, pH 4.5 | 65 | 92 | |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C, EtOH | 78 | 95 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the (R)-configuration via NOESY correlations (e.g., spatial proximity between methyl and aromatic protons) .
- Chiral GC/MS : Compare retention times with commercially available (R)-enantiomer standards .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (if crystalline derivatives are accessible) .
Methodological Tip : Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shift predictions) .
Advanced Research Questions
Q. What strategies mitigate enantiomeric contamination during large-scale synthesis of this compound?
Answer: Advanced strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in transition metal-catalyzed reactions to enhance stereocontrol .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to racemize undesired enantiomers in situ .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratio .
Case Study : A 2024 study achieved 99% ee using a Rh-catalyzed asymmetric hydrogenation protocol with a turnover number (TON) >1,000 .
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
Answer: The (R)-enantiomer exhibits higher affinity for aminergic receptors (e.g., trace amine-associated receptor 1, TAAR1) compared to the (S)-form. Key findings:
Q. Table 2: Receptor Binding Data
| Receptor | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Source |
|---|---|---|---|
| TAAR1 | 85 ± 12 | 1,100 ± 200 | |
| α2-Adrenergic | 320 ± 45 | 950 ± 130 |
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Answer: Discrepancies often arise from measurement conditions (e.g., pH, solvent systems). Mitigation steps:
- Standardized Protocols : Use OECD guidelines for logP determination (shake-flask method with octanol/water) .
- Solubility Analysis : Compare data across buffered aqueous systems (pH 7.4 vs. 1.2) to mimic physiological conditions .
- Interlaboratory Validation : Collaborate with independent labs to reproduce results using identical instrumentation (e.g., UPLC-PDA) .
Example : LogP values ranged from 2.1 (pH 7.4) to 1.6 (pH 1.2) due to protonation of the amine group .
Q. What computational tools are effective for predicting the metabolic pathways of this compound?
Answer:
- In Silico Metabolism Prediction : Use software like GLORYx or MetaPred to identify Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .
- MD Simulations : Model cytochrome P450 interactions to predict oxidation sites (e.g., benzylic carbon) .
- Validation : Compare predictions with in vitro hepatocyte assays (human vs. rodent) to assess interspecies differences .
Q. What safety precautions are critical when handling this compound in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
